2h-[1,4]Dioxepino[2,3-b]pyridine
Description
2H-[1,4]Dioxepino[2,3-b]pyridine is a bicyclic heterocyclic compound featuring a seven-membered 1,4-dioxepine ring fused to a pyridine moiety. This structure confers unique electronic and steric properties, making it a scaffold of interest in medicinal chemistry and materials science. Derivatives of this compound are explored for their biological activities, including antimicrobial and anti-tubercular properties, as well as applications in kinase inhibition .
Properties
CAS No. |
117875-30-6 |
|---|---|
Molecular Formula |
C8H7NO2 |
Molecular Weight |
149.149 |
IUPAC Name |
2H-[1,4]dioxepino[2,3-b]pyridine |
InChI |
InChI=1S/C8H7NO2/c1-3-7-8(9-4-1)11-6-2-5-10-7/h1-4,6H,5H2 |
InChI Key |
WOKPYQZRCQWTPK-UHFFFAOYSA-N |
SMILES |
C1C=COC2=C(O1)C=CC=N2 |
Synonyms |
2H-[1,4]Dioxepino[2,3-b]pyridine(9CI) |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Thieno[2,3-b]pyridine Derivatives
Thieno[2,3-b]pyridine replaces the dioxepine ring with a thiophene ring, introducing sulfur atoms. Key differences include:
- Electronic Properties : Sulfur’s lower electronegativity compared to oxygen reduces polarity, increasing lipophilicity. This enhances membrane permeability but may reduce solubility .
- Biological Activity: Thieno[2,3-b]pyridine derivatives exhibit broad-spectrum antimicrobial, anticancer, and kinase-inhibitory activities. For example, pyrido[3',2':4,5]thieno[3,2-d]pyrimidines show potent DNA gyrase inhibition, a target absent in dioxepino analogs .
- Synthesis : These compounds are typically synthesized via α-halo carbonyl intermediates, enabling one-pot cyclization .
| Property | 2H-[1,4]Dioxepino[2,3-b]pyridine | Thieno[2,3-b]pyridine |
|---|---|---|
| Heteroatoms | O, N | S, N |
| clogP Range | 3.6–5.0 | 2.5–4.8 |
| Key Biological Targets | Anti-TB, kinase inhibition | DNA gyrase, kinases |
2,3-Dihydro-[1,4]dioxino[2,3-b]pyridine
This six-membered analog (C₇H₇NO₂, MW 137.14) lacks the seven-membered dioxepine ring, reducing steric strain.
- Activity: 8-linked derivatives (e.g., 7-chloro-8-iodo) show modest anti-TB activity (MIC ~1–5 µg/mL) but higher polarity (clogP 3.6–5.0) compared to thieno analogs .
- Derivatives: Halogenation (e.g., 7-Cl, 8-I) increases molecular weight (e.g., C₇H₅ClINO₂, MW 337.48) and modulates binding to hydrophobic enzyme pockets .
Thieno[2,3-b][1,4]thiazines
Fusing a thiazine ring to thienopyridine introduces additional nitrogen and sulfur atoms.
- Activity: These tricyclic compounds act as potassium channel openers and urokinase inhibitors, a profile distinct from dioxepino derivatives .
- Synthesis: Condensation with pyrimidine rings enhances antibacterial potency, a strategy less common in dioxepino systems .
Pyrrolo[2,3-b]pyridine Derivatives
Replacing the dioxepine ring with a pyrrole moiety (e.g., 3-(pyrazolyl)-1H-pyrrolo[2,3-b]pyridine) shifts activity toward kinase inhibition (e.g., JAK2, ALK) due to improved π-stacking in ATP-binding pockets .
Key Research Findings
- Anti-TB Activity: 2H-[1,4]Dioxepino derivatives (e.g., compound 60/61) exhibit MIC values of 0.5–2 µg/mL against M. tuberculosis, outperforming some thieno analogs but requiring structural optimization for solubility .
- Synthetic Accessibility: Dioxepino derivatives are synthesized via multi-step routes involving dihydropyridine intermediates, whereas thieno analogs benefit from more streamlined protocols .
- Polarity-Activity Relationship: Increasing oxygen content in dioxepino derivatives enhances polarity, which may limit bioavailability but improve target selectivity in polar environments (e.g., kinase active sites) .
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